molecular formula C22H14 B032325 Pentacene CAS No. 135-48-8

Pentacene

Cat. No.: B032325
CAS No.: 135-48-8
M. Wt: 278.3 g/mol
InChI Key: SLIUAWYAILUBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentacene is a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This highly conjugated compound is known for its deep blue color and is widely studied as an organic semiconductor. This compound is particularly notable for its use in organic field-effect transistors and other electronic devices due to its favorable electronic properties .

Mechanism of Action

Target of Action

Pentacene, a polycyclic aromatic hydrocarbon, consists of five linearly-fused benzene rings . The primary target of this compound is the electronic structure of organic semiconductors. Due to its π-conjugated electronic structure, this compound has shown promise as a semiconductor in thin-film transistors and field-effect transistors .

Mode of Action

This compound interacts with its targets by generating excitons upon absorption of ultra-violet (UV) or visible light . This interaction makes this compound very sensitive to oxidation . The compound’s mode of action is also influenced by its highly conjugated structure, which allows for efficient charge transport .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of excitons upon absorption of UV or visible light . The exciton behavior in this compound can be modulated by the aggregation extent in thin-film morphology . The intermolecular exciton coupling in this compound varies with the increasing admixture of other compounds, such as tetracene .

Result of Action

The result of this compound’s action is the generation of excitons, which are quasi-particles formed from an electron and a hole bound together by electrostatic interaction . This process is crucial for the operation of organic semiconductors. This compound is sensitive to oxidation, and exposure to air and light can lead to its degradation .

Action Environment

The action, efficacy, and stability of this compound are significantly influenced by environmental factors. For instance, the presence of air and visible or UV light can lead to the photooxidation of this compound . Specifically, using hydrogen as the carrier gas results in pure this compound crystals, while other gases like argon and nitrogen result in dihydrothis compound–this compound cocrystals .

Safety and Hazards

Pentacene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Pentacene is a promising material for high-performance field effect transistors due to its high charge carrier mobility . The orientation distribution of this compound molecules in actual transistor devices can be investigated to understand the distribution of molecular orientation of this compound in various electronic devices and thus would help in further improving their performances .

Preparation Methods

Pentacene can be synthesized through various methods. One classic method involves the Elbs reaction, where a suitable precursor undergoes a series of reactions to form this compound. Another method involves the extrusion of a small volatile component, such as carbon monoxide, from a precursor at elevated temperatures . Industrial production often employs physical vapor transport processes to obtain highly pure this compound crystals. This method uses hydrogen as a carrier gas to suppress the formation of impurities .

Chemical Reactions Analysis

Pentacene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is highly sensitive to oxidation, especially in the presence of ultraviolet or visible light, which leads to the formation of pentacenequinone . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like tin(II) chloride in the presence of hydrochloric acid . The major products formed from these reactions include various oxidized and reduced derivatives of this compound.

Properties

IUPAC Name

pentacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIUAWYAILUBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78260-42-1
Record name Pentacene, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78260-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7059648
Record name Pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep blue solid with violet luster; [Merck Index]
Record name Pentacene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8635
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

135-48-8
Record name Pentacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTACENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentacene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentacene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQU5HA0UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 1.0 gram of 7,14-dihydropentacene-5,12-dione and pentacene-5,7(12H,14H)-dione, and 10 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 1.03 grams of sodium borohydride and stirring was continued at room temperature overnight. To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol and stirring was continued for 1.5 hours at room temperature. To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid. The mixture was stirred for one hour at room temperature and heated to 60° C. for one hour. To the mixture was added 50 mL of water, and the resulting solid was isolated by filtration and washed with water. The solid was washed with tetrahydrofuran until a pale filtrate resulted. The solid was washed with heptane and dried to give pentacene.
Name
7,14-dihydropentacene-5,12-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
pentacene-5,7(12H,14H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1.0 gram of pentacene-5,7,12,14-tetrone in 100 mL of cyclohexanol was added 7.3 grams of aluminum tri(sec-butoxide). The reaction mixture was heated to 145° C. for 66 hours. The reaction mixture was cooled to room temperature and placed in a centrifuge. A dark solid was separated and washed 3 times with cyclohexanol followed by centrifugation. The residue was washed with acetone, isolated on a filter flask, and air dried to give pentacene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
aluminum tri(sec-butoxide)
Quantity
7.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In summary, a new stable and soluble pentacene precursor 2 was synthesized in 40% yield from the cycloaddition of a furan derivative 3 and a benzonorbornadiene 4. Compound 2 releases a unit of CO upon heating at 128° C. or by irradiation with UV light (366 nm) to produce pentacene in nearly quantitative yield. Thin films of pentacene were prepared by spin-coating followed by thermal annealing, and found to display typical FET characteristics.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentacene
Reactant of Route 2
Pentacene
Reactant of Route 3
Pentacene
Reactant of Route 4
Pentacene
Reactant of Route 5
Pentacene
Reactant of Route 6
Pentacene
Customer
Q & A

ANone: Pentacene (C22H14) is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. Its molecular weight is 278.35 g/mol.

ANone: Various spectroscopic techniques are employed to analyze this compound, including:

  • Infrared (IR) Spectroscopy: Identifies functional groups and analyzes molecular vibrations. []
  • Raman Spectroscopy: Provides complementary information to IR, particularly sensitive to changes in molecular symmetry and crystallinity. []
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light, revealing electronic transitions and band gap information. [, ]
  • X-ray Diffraction (XRD): Determines the crystal structure and orientation of this compound thin films. [, , ]
  • Atomic Force Microscopy (AFM): Provides high-resolution images of surface morphology, revealing grain size and film roughness. [, , , ]

ANone: this compound's interaction with substrates significantly influences its film growth and electronic properties.

  • Gold (Au): this compound exhibits dewetting on bare gold substrates, forming 3D islands with varying molecular orientations depending on the substrate's roughness. Precoating gold with self-assembled monolayers (SAMs) promotes quasi-layer-by-layer growth with an upright molecular orientation. []
  • Silicon Dioxide (SiO2): this compound forms standing molecular layers on SiO2, leading to a higher surface potential compared to the substrate. The interface is characterized by partial Fermi level pinning and the presence of hole traps. []
  • Germanium Sulfide (GeS): Unlike SiO2, this compound molecules lie flat on GeS(0001) surfaces, showcasing the substrate's impact on molecular orientation. []

ANone: Deposition techniques significantly impact this compound film characteristics:

  • Vacuum Evaporation: Enables highly ordered, crystalline films with high charge carrier mobilities, crucial for high-performance OFETs. [, ]

A: this compound is susceptible to degradation in the presence of oxygen and light, limiting its practical applications. [, , ]

ANone: Several approaches enhance this compound stability:

  • Chemical Modification: Introducing bulky substituents at specific positions (e.g., 6,13-positions) hinders oxygen attack and enhances photostability. [, , , ]
  • Encapsulation: Protective layers like SiO2 or Parylene C prevent exposure to oxygen and moisture, enhancing device lifetime. [, ]
  • Device Architecture: Inverted device structures can reduce degradation pathways compared to conventional architectures. [, ]

ANone: this compound's semiconducting properties make it suitable for:

  • Organic Field-Effect Transistors (OFETs): this compound serves as the active channel material in OFETs, enabling low-cost, flexible electronics. [, , , ]
  • Organic Solar Cells: this compound acts as a donor material in organic photovoltaics, absorbing light and contributing to photocurrent generation. [, , ]
  • Sensors: this compound-based OTFTs can be used as sensitive moisture sensors, detecting changes in electrical properties upon exposure to water vapor. []

ANone: Several factors impact OFET performance:

  • Film Morphology: Larger grain sizes, reduced grain boundaries, and optimal molecular orientation enhance charge carrier mobility and device performance. [, , ]
  • Gate Dielectric: The choice of dielectric material affects the charge injection barrier, interfacial trap states, and overall device characteristics. [, , ]
  • Device Architecture: Different configurations like bottom-gate/bottom-contact or top-gate/bottom-contact offer trade-offs in performance and fabrication complexity. []
  • Environmental Factors: Exposure to oxygen, moisture, and light can degrade device performance over time. []

ANone: Computational methods provide valuable insights into:

  • Electronic Structure: Density Functional Theory (DFT) calculations are used to determine electronic energy levels, band gaps, and molecular orbital distributions. [, , ]
  • Charge Transport Mechanisms: Simulations help understand charge carrier mobility, the role of molecular packing, and the impact of structural disorder. [, ]
  • Singlet Fission: Theoretical studies explore the mechanism and efficiency of singlet exciton fission in this compound and its derivatives. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.